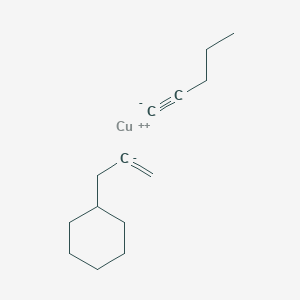
copper;pent-1-yne;prop-2-enylcyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Copper;pent-1-yne;prop-2-enylcyclohexane is a complex organic compound that features a combination of copper, an alkyne (pent-1-yne), and a cycloalkane (prop-2-enylcyclohexane)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of copper;pent-1-yne;prop-2-enylcyclohexane typically involves the following steps:
Formation of Pent-1-yne: This can be achieved through the dehydrohalogenation of 1-bromo-1-pentene using a strong base such as potassium tert-butoxide.
Preparation of Prop-2-enylcyclohexane: This compound can be synthesized via the hydrogenation of cyclohexene in the presence of a palladium catalyst.
Copper Coordination: The final step involves the coordination of copper with the alkyne and cycloalkane. This can be done by reacting copper(I) chloride with the alkyne and cycloalkane in the presence of a suitable ligand.
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic processes, where the reaction conditions are optimized for yield and purity. This often includes the use of high-pressure reactors and continuous flow systems to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Copper;pent-1-yne;prop-2-enylcyclohexane can undergo oxidation reactions, particularly at the alkyne and cycloalkane moieties.
Reduction: The compound can be reduced using hydrogenation techniques, often in the presence of a palladium or platinum catalyst.
Substitution: Substitution reactions can occur at the alkyne and cycloalkane groups, where halogens or other functional groups can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketones, while reduction can produce alkanes.
Applications De Recherche Scientifique
Copper;pent-1-yne;prop-2-enylcyclohexane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism by which copper;pent-1-yne;prop-2-enylcyclohexane exerts its effects involves the interaction of the copper center with various molecular targets. Copper can facilitate electron transfer reactions, making it a crucial component in catalytic processes. The alkyne and cycloalkane groups can participate in various chemical reactions, contributing to the compound’s overall reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Copper;but-1-yne;prop-2-enylcyclohexane: Similar structure but with a shorter alkyne chain.
Copper;pent-1-yne;but-2-enylcyclohexane: Similar structure but with a different cycloalkane group.
Uniqueness
Copper;pent-1-yne;prop-2-enylcyclohexane is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
113801-69-7 |
|---|---|
Formule moléculaire |
C14H22Cu |
Poids moléculaire |
253.87 g/mol |
Nom IUPAC |
copper;pent-1-yne;prop-2-enylcyclohexane |
InChI |
InChI=1S/C9H15.C5H7.Cu/c1-2-6-9-7-4-3-5-8-9;1-3-5-4-2;/h9H,1,3-8H2;3,5H2,1H3;/q2*-1;+2 |
Clé InChI |
IXQNYHILWUIBCS-UHFFFAOYSA-N |
SMILES canonique |
CCCC#[C-].C=[C-]CC1CCCCC1.[Cu+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{2-[4-(Cyclohexylsulfamoyl)phenyl]ethyl}acetamide](/img/structure/B14306658.png)
![N-Methyl-1-oxo-N-[(pyridin-3-yl)methyl]ethan-1-amine N-oxide](/img/structure/B14306660.png)

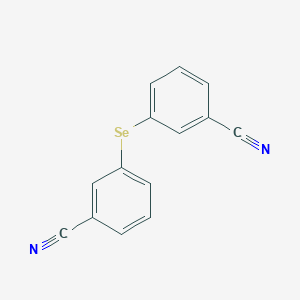
![2(1H)-Pyridinethione, 1-[(cyclopropylcarbonyl)oxy]-](/img/structure/B14306674.png)

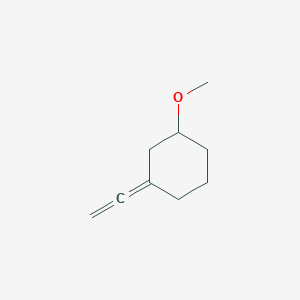
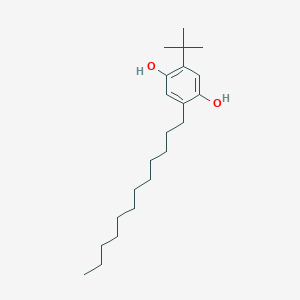
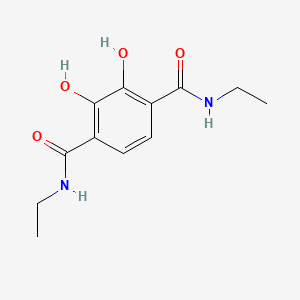

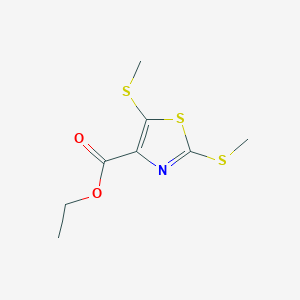

![1-[(Ethoxycarbonyl)oxy]pyridin-1-ium chloride](/img/structure/B14306726.png)
![N-{2-[(4-Methylbenzene-1-sulfonyl)sulfinyl]cyclohexylidene}hydroxylamine](/img/structure/B14306734.png)
